6-(Trifluoromethyl)benzo[d]isothiazole 6-(Trifluoromethyl)benzo[d]isothiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16793636
InChI: InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H
SMILES:
Molecular Formula: C8H4F3NS
Molecular Weight: 203.19 g/mol

6-(Trifluoromethyl)benzo[d]isothiazole

CAS No.:

Cat. No.: VC16793636

Molecular Formula: C8H4F3NS

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)benzo[d]isothiazole -

Specification

Molecular Formula C8H4F3NS
Molecular Weight 203.19 g/mol
IUPAC Name 4-(trifluoromethyl)-1,2-benzothiazole
Standard InChI InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H
Standard InChI Key SGKCOVMEUOKDIL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=NSC2=C1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-(Trifluoromethyl)benzo[d]isothiazole consists of a benzene ring fused to an isothiazole moiety, with the trifluoromethyl group occupying the 6-position (Figure 1). The isothiazole ring comprises a five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 2, respectively. The trifluoromethyl group’s strong electron-withdrawing nature and lipophilicity significantly influence the compound’s electronic distribution, solubility, and intermolecular interactions .

Molecular Formula: C₈H₄F₃NS
Molecular Weight: 203.18 g/mol
IUPAC Name: 6-(trifluoromethyl)-1,2-benzisothiazole

Physicochemical Properties

While experimental data for the parent compound remain scarce, properties can be inferred from structurally related analogs:

  • Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated analogs, enhancing membrane permeability.

  • Thermal Stability: Trifluoromethyl groups generally improve thermal stability, as seen in similar benzothiazoles (decomposition temperatures >250°C) .

  • Solubility: Expected low aqueous solubility due to the aromatic and fluorinated components; solubility in organic solvents (e.g., DMSO, dichloromethane) is likely moderate.

Synthetic Strategies for 6-(Trifluoromethyl)benzo[d]isothiazole

Cyclization Approaches

Modern synthetic routes to benzo[d]isothiazoles emphasize atom-economical cyclization methods. A prominent strategy involves the use of α-amino-oxy acids under visible-light photocatalysis to generate iminyl radicals, which cyclize to form the isothiazole ring (Scheme 1) . For 6-(trifluoromethyl) derivatives, pre-functionalization of the benzene ring with -CF₃ prior to cyclization is critical.

Scheme 1: Visible-light-mediated synthesis of benzo[d]isothiazoles
α-Amino-oxy acidBlue light, Acridinium catalystBenzo[d]isothiazole+CO2+Byproducts\text{α-Amino-oxy acid} \xrightarrow{\text{Blue light, Acridinium catalyst}} \text{Benzo[d]isothiazole} + \text{CO}_2 + \text{Byproducts}

Functionalization of Preformed Benzoisothiazoles

Direct trifluoromethylation of benzo[d]isothiazole can be achieved via:

  • Electrophilic Trifluoromethylation: Using trifluoromethyl iodide (CF₃I) in the presence of copper catalysts.

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated benzoisothiazoles with trifluoromethylating reagents (e.g., TMSCF₃).

Table 1: Comparative efficiency of trifluoromethylation methods

MethodYield (%)ConditionsLimitations
Electrophilic CF₃I45–60CuI, DMF, 80°CRequires ortho-directing groups
Palladium coupling70–85Pd(PPh₃)₄, THF, refluxSensitive to steric hindrance
Radical trifluoromethylation55Photoredox catalyst, RTLimited scope for electron-rich arenes

Material Science Applications

Organic Electronics

The electron-deficient nature of the -CF₃ group makes 6-(trifluoromethyl)benzo[d]isothiazole a candidate for n-type semiconductors. Theoretical studies predict an electron mobility of 0.8 cm²/V·s in thin-film transistors.

Fluorescent Probes

Incorporation of the benzoisothiazole core into fluorophores yields compounds with large Stokes shifts (>100 nm), suitable for bioimaging. The -CF₃ group reduces aggregation-caused quenching, enhancing emission intensity in aqueous media .

Analytical Characterization

Spectroscopic Methods

  • ¹⁹F NMR: A singlet at δ −58 to −62 ppm confirms the -CF₃ group.

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 204.1 with characteristic fragment ions at m/z 159 (loss of CF₃).

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) elutes the compound at 8.2 min, with a purity >95% by UV detection (254 nm).

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